Desbutyl Bumetanide-d5
Overview
Description
Desbutyl Bumetanide-d5 is the labelled analogue of Desbutyl Bumetanide, which is a metabolite of Bumetanide . It is an off-white solid with a molecular formula of C13H7D5N2O5S and a molecular weight of 313.34 .
Molecular Structure Analysis
The IUPAC name for this compound is 3-amino-4-(2,3,4,5,6-pentadeuteriophenoxy)-5-sulfamoylbenzoic acid . The InChI key is GVQZPZSQRCXSJI-RALIUCGRSA-N .Physical and Chemical Properties Analysis
This compound is an off-white solid . It has a molecular weight of 313.34 and is slightly soluble in Acetone, DMSO, and Methanol .Mechanism of Action
Target of Action
Desbutyl Bumetanide-d5, a metabolite of Bumetanide , primarily targets the sodium-potassium ATPase pump . This pump plays a crucial role in maintaining the electrochemical gradient responsible for kidney function and fluid balance in the body .
Mode of Action
This compound interferes with renal cAMP and inhibits the sodium-potassium ATPase pump . It appears to block the active reabsorption of chloride and possibly sodium in the ascending loop of Henle, altering electrolyte transfer in the proximal tubule . This results in increased excretion of water, sodium, chloride, magnesium, phosphate, and calcium .
Biochemical Pathways
The compound affects the sodium-potassium ATPase pump in the ascending loop of Henle and the proximal renal tubule . By inhibiting this pump, it disrupts the reabsorption of sodium and chloride, leading to diuresis . This action alters the electrolyte balance, affecting various biochemical pathways related to fluid balance and renal function .
Pharmacokinetics
Bumetanide, from which this compound is derived, is partially metabolized by oxidation in the liver to at least 5 metabolites . The major urinary metabolite is the 3’-alcohol derivative . The major metabolite excreted in bile and/or feces is the 2’-alcohol derivative . Minor metabolites include the 4’-alcohol, N-desbutyl, and 3’-acid derivatives .
Result of Action
The primary result of this compound’s action is diuresis , or increased urine production . This is due to its inhibition of sodium and chloride reabsorption in the kidneys . The compound’s action leads to increased excretion of water, sodium, chloride, magnesium, phosphate, and calcium , which can be beneficial in conditions like congestive heart failure, hepatic and renal disease, and nephrotic syndrome .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, renal function can impact the drug’s effectiveness and metabolism . In patients with renal impairment, the metabolism and excretion of Bumetanide and its metabolites can be altered . Therefore, careful medical supervision is required when administering this compound to patients with renal disease .
Properties
IUPAC Name |
3-amino-4-(2,3,4,5,6-pentadeuteriophenoxy)-5-sulfamoylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5S/c14-10-6-8(13(16)17)7-11(21(15,18)19)12(10)20-9-4-2-1-3-5-9/h1-7H,14H2,(H,16,17)(H2,15,18,19)/i1D,2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQZPZSQRCXSJI-RALIUCGRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)N)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675790 | |
Record name | 3-Amino-4-[(~2~H_5_)phenyloxy]-5-sulfamoylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072125-54-2 | |
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072125-54-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-4-[(~2~H_5_)phenyloxy]-5-sulfamoylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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